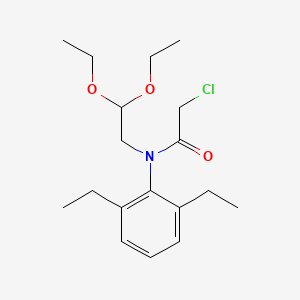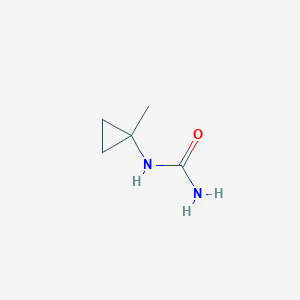![molecular formula C19H22N2O B14613994 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole CAS No. 57980-59-3](/img/structure/B14613994.png)
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole is a chemical compound that features a piperidine ring attached to a carbazole moiety through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-(piperidin-1-yl)ethanol under appropriate conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carbazole moiety.
Reduction: Formation of reduced derivatives, such as hydrogenated carbazole.
Substitution: Formation of substituted carbazole or piperidine derivatives.
Scientific Research Applications
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Piperidin-1-yl)ethoxy)acetic acid hydrochloride
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(2-(Piperidin-1-yl)ethoxy)methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Uniqueness
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole is unique due to its specific combination of a piperidine ring and a carbazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57980-59-3 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethoxy)-9H-carbazole |
InChI |
InChI=1S/C19H22N2O/c1-4-10-21(11-5-1)12-13-22-15-8-9-17-16-6-2-3-7-18(16)20-19(17)14-15/h2-3,6-9,14,20H,1,4-5,10-13H2 |
InChI Key |
BPRXNZZLFHXFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


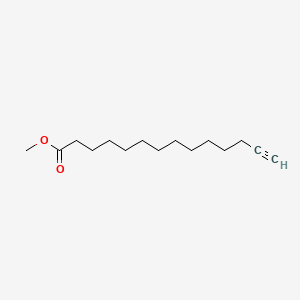

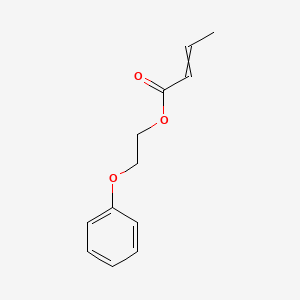
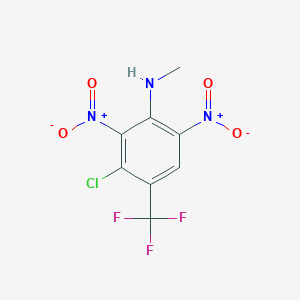
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
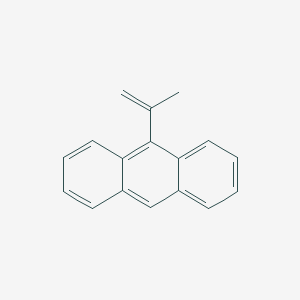
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
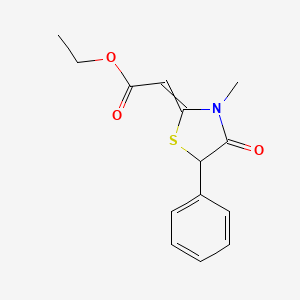
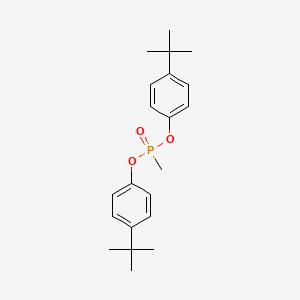
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
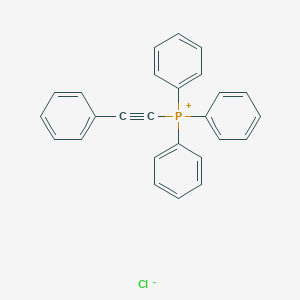
methanone](/img/structure/B14613998.png)
